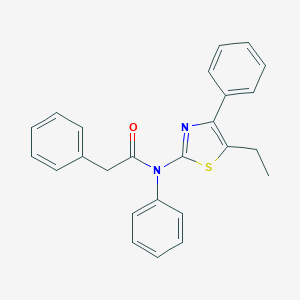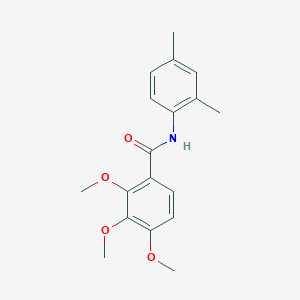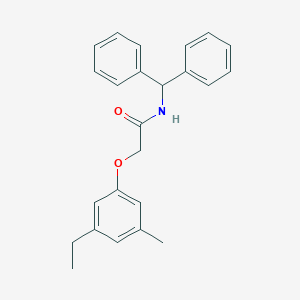![molecular formula C19H16N2O3S2 B300118 Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B300118.png)
Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate, also known as MTAB, is a chemical compound that has been extensively studied for its potential applications in various fields of science. MTAB is a thiazole-based compound that has been synthesized through a series of chemical reactions.
作用機序
The mechanism of action of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate is not fully understood. However, studies have shown that Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate inhibits the activity of certain enzymes, which leads to the inhibition of cancer cell growth and the reduction of inflammation.
Biochemical and Physiological Effects:
Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been shown to have a number of biochemical and physiological effects. In animal models, Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been shown to reduce inflammation and inhibit the growth of cancer cells. Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has also been shown to have an effect on the immune system, increasing the activity of certain immune cells.
実験室実験の利点と制限
One advantage of using Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a useful tool for studying the mechanisms of cancer cell growth and the development of new anti-cancer therapies. However, one limitation of using Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate in lab experiments is its potential toxicity. Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been shown to be toxic to certain types of cells, which can limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate. One area of research is the development of new anti-cancer therapies based on the mechanism of action of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate. Another area of research is the development of new anti-inflammatory agents based on the structure of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate. Additionally, research could focus on the potential use of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate in other fields, such as immunology and microbiology.
合成法
The synthesis of Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate involves a series of chemical reactions, starting with the reaction between 4-phenyl-1,3-thiazole-2-amine and 4-chlorobenzoic acid. This reaction leads to the formation of 4-[(4-chlorobenzoyl)amino]phenyl-1,3-thiazole-2-thiol. The next step involves the reaction between this compound and methyl 2-bromoacetate, which results in the formation of methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate.
科学的研究の応用
Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been studied extensively for its potential applications in various fields of science. In the field of medicinal chemistry, Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has been studied for its potential as an anti-cancer agent. Studies have shown that Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has the ability to inhibit the growth of cancer cells and induce apoptosis. Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has also been studied for its potential as an anti-inflammatory agent. Studies have shown that Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate has the ability to reduce inflammation in animal models.
特性
製品名 |
Methyl 4-({[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl}amino)benzoate |
|---|---|
分子式 |
C19H16N2O3S2 |
分子量 |
384.5 g/mol |
IUPAC名 |
methyl 4-[[2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C19H16N2O3S2/c1-24-18(23)14-7-9-15(10-8-14)20-17(22)12-26-19-21-16(11-25-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,22) |
InChIキー |
UOWCEMXYTGSCNY-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
正規SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-allyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B300035.png)
![2-[(6-fluoro-1H-benzimidazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B300038.png)
![2-[(3,7-dimethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B300039.png)

![N-cyclohexyl-2-[(3-cyclohexyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B300044.png)
![2-[(3-benzyl-7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B300046.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B300047.png)

![N-(4-bromophenyl)-N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B300049.png)
![N-(3-chlorophenyl)-2-[[5-(3-methoxyphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B300051.png)
![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(1-naphthyl)-3-phenylpropanamide](/img/structure/B300054.png)
![N-benzhydryl-2-[(5-benzhydryl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B300055.png)

![N-(2,4-dimethoxyphenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B300058.png)